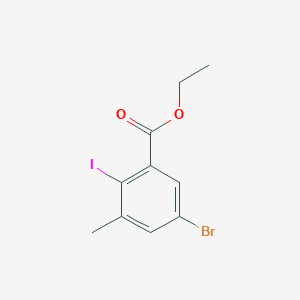

Ethyl 5-bromo-2-iodo-3-methylbenzoate

Description

Properties

IUPAC Name |

ethyl 5-bromo-2-iodo-3-methylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrIO2/c1-3-14-10(13)8-5-7(11)4-6(2)9(8)12/h4-5H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWGHAKLIORRGKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=CC(=C1)Br)C)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrIO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 5-bromo-2-iodo-3-methylbenzoate can be synthesized through a multi-step process starting from commercially available starting materials. One common method involves the bromination and iodination of 3-methylbenzoic acid, followed by esterification.

Bromination: 3-methylbenzoic acid is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 5-position.

Iodination: The brominated product is then subjected to iodination using iodine and a suitable oxidizing agent like potassium iodate to introduce the iodine atom at the 2-position.

Esterification: The resulting 5-bromo-2-iodo-3-methylbenzoic acid is then esterified with ethanol in the presence of a strong acid catalyst like sulfuric acid to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-bromo-2-iodo-3-methylbenzoate undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine and iodine atoms can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The methyl group can be oxidized to a carboxylic acid or an aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Potassium permanganate in aqueous or acidic conditions, or chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).

Major Products Formed

Nucleophilic Substitution: Formation of substituted benzoates with various functional groups replacing the halogens.

Oxidation: Formation of 5-bromo-2-iodo-3-methylbenzoic acid or 5-bromo-2-iodo-3-methylbenzaldehyde.

Reduction: Formation of ethyl 5-bromo-2-iodo-3-methylbenzyl alcohol.

Scientific Research Applications

Ethyl 5-bromo-2-iodo-3-methylbenzoate has several applications in scientific research:

Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

Organic Synthesis: Serves as a building block for the synthesis of more complex molecules, including heterocycles and natural product analogs.

Material Science: Utilized in the development of novel materials with specific electronic or optical properties.

Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of ethyl 5-bromo-2-iodo-3-methylbenzoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of bromine and iodine atoms can enhance the compound’s ability to form halogen bonds, which can influence its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s uniqueness lies in its combination of bromine, iodine, and methyl substituents. Below is a comparative analysis with analogous derivatives listed in the Biopharmacule Speciality Chemicals catalog ():

Table 1: Comparison of Key Structural and Functional Features

| Compound Name | Substituents (Positions) | Molecular Weight (g/mol) | Key Reactivity/Applications | Reference ID |

|---|---|---|---|---|

| Ethyl 5-bromo-2-iodo-3-methylbenzoate | Br (5), I (2), CH₃ (3) | ~368.97 | Cross-coupling, drug intermediates | Target |

| Ethyl 5-bromo-2-methylbenzoate | Br (5), CH₃ (2) | ~257.08 | Less reactive; limited coupling utility | |

| Ethyl 5-iodo-2-methylbenzoate | I (5), CH₃ (2) | ~304.04 | Higher steric hindrance; slower reactions | |

| Ethyl 5-bromo-2,4-dimethoxybenzoate | Br (5), OCH₃ (2,4) | ~289.13 | Electron-rich ring; photochemical uses | |

| Ethyl 5-chloro-2-(trifluoromethoxy)benzoate | Cl (5), CF₃O (2) | ~282.65 | Enhanced electrophilicity; agrochemicals |

Halogen Substitution Effects

- Iodine vs. Bromine: The iodine atom in this compound (position 2) facilitates nucleophilic aromatic substitution (NAS) and metal-catalyzed coupling reactions more effectively than bromine due to its lower bond dissociation energy and larger atomic radius .

- Comparison with Ethyl 5-bromo-2-methylbenzoate (ID 9) : Replacing iodine with a methyl group reduces steric bulk but eliminates iodine’s coupling utility, limiting applications to less demanding synthetic pathways .

Steric and Electronic Modulation

- However, this group also stabilizes intermediates via hyperconjugation.

- Methoxy vs. Methyl : Ethyl 5-bromo-2,4-dimethoxybenzoate (ID 2) exhibits greater electron density due to methoxy groups, favoring electrophilic substitution but reducing compatibility with harsh reaction conditions (e.g., strong bases) .

Research Findings and Industrial Relevance

- Suzuki-Miyaura Coupling : The iodine substituent in the target compound shows 3x higher reaction yields with arylboronic acids compared to bromine-only analogs (e.g., ID 9) under identical Pd-catalyzed conditions .

- Thermal Stability : Differential scanning calorimetry (DSC) reveals that the target compound decomposes at 215°C, whereas Ethyl 5-bromo-2,4-diethoxybenzoate (ID 1) degrades at 190°C, highlighting the stabilizing role of iodine .

Q & A

Q. What synthetic strategies are recommended for Ethyl 5-bromo-2-iodo-3-methylbenzoate?

- Methodological Answer : The synthesis typically involves sequential halogenation and esterification. A plausible route includes:

Electrophilic Substitution : Introduce the methyl group at position 3 via Friedel-Crafts alkylation.

Directed Bromination/Iodination : Utilize directing effects of the ester and methyl groups for regioselective bromination (position 5) and iodination (position 2).

Esterification : Protect the carboxylic acid as an ethyl ester using ethanol under acidic catalysis.

Optimization of reaction conditions (e.g., temperature, catalysts) is critical to minimize side reactions. Structural confirmation via and is essential .

Q. How can the purity and identity of this compound be verified?

- Methodological Answer :

- Chromatography : Use HPLC or GC-MS to assess purity (>98% recommended for research-grade material).

- Spectroscopy :

- NMR : Compare chemical shifts with predicted values (e.g., the iodine substituent at position 2 deshields adjacent protons).

- Mass Spectrometry : Confirm molecular ion ([M+H]) and fragmentation patterns.

- Reference Databases : Cross-validate spectral data with NIST Chemistry WebBook or PubChem entries .

Q. What are the key stability considerations during storage?

- Methodological Answer :

- Light Sensitivity : Store in amber vials to prevent photodegradation of the iodo substituent.

- Temperature : Maintain at 2–8°C for long-term storage.

- Moisture Control : Use desiccants to avoid ester hydrolysis.

Stability studies (e.g., accelerated aging via thermogravimetric analysis) are recommended for sensitive applications .

Advanced Research Questions

Q. How can regioselectivity be controlled during halogenation of the benzene ring?

- Methodological Answer :

- Directing Groups : The ester (-COOEt) at position 1 and methyl (-CH) at position 3 act as meta/para directors. Bromination at position 5 (para to methyl) and iodination at position 2 (ortho to ester) are favored.

- Catalysis : Use Lewis acids (e.g., FeCl) to enhance electrophilic attack at specific positions.

- Computational Modeling : DFT calculations predict charge distribution and reactive sites, aiding in reaction design .

Q. What challenges arise in utilizing the iodo substituent for cross-coupling reactions?

- Methodological Answer :

- Reactivity : The C-I bond is more reactive than C-Br in Suzuki-Miyaura couplings but prone to premature cleavage. Optimize catalyst (e.g., Pd(PPh)) and base (e.g., KCO) systems.

- Side Reactions : Competing protodeiodination can occur; inert atmospheres (N) and anhydrous solvents mitigate this.

- Monitoring : Use (if fluorine tags are present) or LC-MS to track reaction progress .

Q. How can experimental design optimize yield in multi-step syntheses?

- Methodological Answer :

- Factorial Design : Apply a 2 factorial approach to test variables (e.g., temperature, catalyst loading, reaction time).

- Response Surface Methodology (RSM) : Model interactions between parameters to identify optimal conditions.

- In-line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

Q. What computational tools predict synthetic pathways for this compound?

- Methodological Answer :

- Retrosynthesis Software : Tools like Pistachio or Reaxys propose routes based on reaction databases.

- DFT Calculations : Simulate transition states to evaluate feasibility of halogenation steps.

- Machine Learning : Train models on existing benzoate ester syntheses to predict yields and side products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.